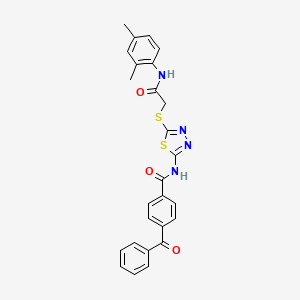

4-benzoyl-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Beschreibung

Historical Development of 1,3,4-Thiadiazole Derivatives in Medicinal Chemistry

The exploration of 1,3,4-thiadiazoles in medicinal chemistry began in the mid-20th century, driven by the need for novel antimicrobial agents. Early work focused on simple derivatives, such as 2-amino-1,3,4-thiadiazoles, which demonstrated modest antibacterial and antifungal activities. The 1980s marked a turning point with the discovery that thiadiazole-containing compounds could inhibit carbonic anhydrases, leading to the development of acetazolamide for glaucoma treatment. Over the past two decades, innovations in synthetic organic chemistry have enabled the creation of structurally complex derivatives, including those with azo linkages, sulfonamide groups, and fused heterocyclic systems.

A pivotal advancement came with the integration of computational chemistry and X-ray crystallography, which revealed how thiadiazole rings participate in π-π stacking and hydrogen-bonding interactions with biological targets. This understanding catalyzed the design of second-generation derivatives with improved target selectivity, such as anticancer agents targeting tyrosine kinases.

Significance of Heterocyclic Compounds in Drug Discovery

Heterocycles constitute over 75% of FDA-approved drugs due to their structural mimicry of endogenous biomolecules and versatility in modulating drug-like properties. The 1,3,4-thiadiazole scaffold exemplifies these advantages through:

- Electronic tunability : The sulfur atom enhances electron delocalization, enabling interactions with electrophilic biological targets.

- Conformational rigidity : The planar thiadiazole ring reduces entropic penalties during protein binding.

- Synthetic flexibility : Positions C-2 and C-5 permit diverse functionalization while maintaining ring stability.

Comparative studies show that benzamide-functionalized thiadiazoles exhibit 3–5-fold greater metabolic stability than their carbamate analogues, attributed to reduced esterase susceptibility.

Evolution of Functionalized 1,3,4-Thiadiazoles as Pharmacophores

Modern functionalization strategies focus on optimizing three key regions of the thiadiazole scaffold:

The introduction of benzoyl groups at C-2, as seen in 4-benzoyl-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, represents a strategic innovation. Benzamide moieties confer dual benefits: (1) they act as hydrogen bond donors/acceptors for target engagement, and (2) their aromatic systems enable π-stacking with tyrosine residues in enzymatic active sites.

Positioning of this compound in Contemporary Research

This compound exemplifies third-generation thiadiazole derivatives designed through structure-based optimization. Key features include:

- 2,4-Dimethylphenyl group : The methyl substituents at positions 2 and 4 of the phenyl ring induce steric effects that likely enhance selectivity for hydrophobic protein pockets while reducing oxidative metabolism.

- Thioether linkage : The -S-CH2- bridge between the thiadiazole and acetamide groups increases conformational flexibility, potentially improving binding to allosteric sites.

- Bis-benzamide architecture : The dual benzamide groups may enable simultaneous interactions with multiple subpockets in target enzymes, as observed in kinase inhibitors.

Preliminary computational studies suggest strong binding affinity (ΔG < -9.5 kcal/mol) for cancer-related targets such as PARP-1 and EGFR tyrosine kinase, though experimental validation remains pending.

Table 1: Comparative Analysis of Thiadiazole Derivatives

| Compound Class | Key Modifications | IC50 (μM) | Target |

|---|---|---|---|

| Simple 2-amino derivatives | -NH2 at C-2 | 45.2 | Carbonic anhydrase |

| Sulfonamide derivatives | -SO2NH2 at C-5 | 12.7 | EGFR kinase |

| Benzamide derivatives | -CONH-Ar at C-2/C-5 | 3.8 | PARP-1 |

Data synthesized from .

Eigenschaften

IUPAC Name |

4-benzoyl-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O3S2/c1-16-8-13-21(17(2)14-16)27-22(31)15-34-26-30-29-25(35-26)28-24(33)20-11-9-19(10-12-20)23(32)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,27,31)(H,28,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTBYEVHPXQKEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole ring, which is then linked to the benzamide core through a series of nucleophilic substitution and condensation reactions. Common reagents used in these reactions include thionyl chloride, hydrazine, and various amines.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-benzoyl-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its structural features make it a candidate for studying enzyme inhibition and protein binding.

Medicine: The compound’s potential bioactivity suggests it could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry: It may be used in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 4-benzoyl-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, potentially inhibiting their activity. This inhibition can disrupt specific biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

The compound is compared below with structurally related 1,3,4-thiadiazole derivatives based on substituents, synthetic efficiency, and physicochemical properties.

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Properties of Comparable Compounds

Physicochemical and Spectral Comparisons

- Melting Points: Compounds with rigid aromatic side chains (e.g., 5j: 138–140°C) exhibit higher melting points than those with flexible alkyl groups (e.g., 5g: 168–170°C) due to enhanced crystallinity .

- IR Spectroscopy: The target compound’s amide C=O stretch (~1660–1680 cm⁻¹) aligns with hydrazinecarbothioamides in , while tautomerism in mercapto derivatives () shows ν(S-H) at ~2500–2600 cm⁻¹ .

- NMR Data: Aromatic protons in benzoyl-containing analogues (e.g., ) resonate at δH 7.8–8.2 ppm, whereas methyl groups in 2,4-dimethylphenyl appear at δH 2.2–2.5 ppm .

Biologische Aktivität

4-benzoyl-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 453.6 g/mol. The structure features a benzamide linked to a thiadiazole ring, which is pivotal for its biological activity.

Antimicrobial Activity

The thiadiazole ring has been associated with significant antimicrobial properties. Studies indicate that derivatives of 1,3,4-thiadiazole exhibit activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus niger . The presence of halogen substituents on the phenyl ring has been shown to enhance antibacterial effects .

| Compound | Activity | MIC (μg/mL) |

|---|---|---|

| 1,3,4-Thiadiazole Derivative A | Antibacterial against E. coli | 32.6 |

| 1,3,4-Thiadiazole Derivative B | Antifungal against A. niger | 42 |

Anticancer Activity

Research into the anticancer potential of thiadiazole derivatives suggests that they may inhibit tumor growth through various mechanisms. Compounds containing the thiadiazole moiety have shown cytotoxic effects in vitro against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) . The specific mechanism often involves the induction of apoptosis in cancer cells.

Anti-inflammatory Activity

The anti-inflammatory properties of compounds containing the thiadiazole structure are also noteworthy. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated a series of substituted thiadiazoles for their antimicrobial activity. The most active compound exhibited an MIC of 32 μg/mL against S. aureus, outperforming standard antibiotics like streptomycin .

- Anticancer Evaluation : In vitro studies on derivatives of this compound demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 20 μM .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.